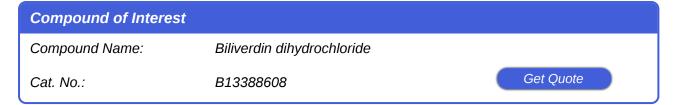


# biliverdin dihydrochloride as a therapeutic agent in ischemia-reperfusion injury models

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# Biliverdin Dihydrochloride: A Potent Therapeutic Agent in Ischemia-Reperfusion Injury

Application Notes and Protocols for Preclinical Research

### Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a major cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of IRI involves a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis.[1] Biliverdin, a metabolic byproduct of heme catabolism, and its subsequent metabolite, bilirubin, have emerged as potent endogenous antioxidants with significant anti-inflammatory and anti-apoptotic properties.[1][2] Exogenous administration of biliverdin dihydrochloride has demonstrated considerable therapeutic potential in mitigating IRI in a range of preclinical models.[1][3][4]

These application notes provide a comprehensive overview of the use of **biliverdin dihydrochloride** as a therapeutic agent in preclinical models of IRI. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the cytoprotective effects of biliverdin.



### **Mechanism of Action**

Biliverdin exerts its protective effects through a multi-faceted mechanism. It is rapidly converted to bilirubin by the ubiquitous enzyme biliverdin reductase (BVR).[1] This conversion is central to a potent antioxidant cycle where bilirubin scavenges reactive oxygen species (ROS) and is oxidized back to biliverdin, which is then recycled back to bilirubin by BVR.[1] Beyond its direct antioxidant role, biliverdin and BVR are involved in modulating key signaling pathways that regulate inflammation and cell survival.

### Key Signaling Pathways:

- Anti-inflammatory Pathway: Biliverdin can suppress the inflammatory response by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1] Additionally, through the activation of the PI3K/Akt pathway, biliverdin can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10). [1] It has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][5][6] In cerebral IRI, biliverdin may attenuate injury by inhibiting microglia activation.[7]
- Antioxidant Pathway: The primary antioxidant mechanism involves the potent bilirubinbiliverdin redox cycle, which effectively neutralizes ROS.[1]
- Anti-apoptotic Pathway: By activating the PI3K/Akt signaling cascade, biliverdin can promote the expression of anti-apoptotic molecules and inhibit cell death.[1][2] It has been shown to down-regulate pro-apoptotic molecules like cytochrome C and caspase-3.[8]
- Other Regulatory Pathways: Recent studies have shown that biliverdin can regulate the P4hb/MAPK/mTOR pathway to inhibit autophagy in cerebral IRI.[9] It can also modulate the Nrf2/A20/eEF1A2 axis to alleviate cerebral IRI by inhibiting pyroptosis.[10] Furthermore, biliverdin treatment has been observed to repress the c-Jun NH(2)-terminal kinase (JNK)/AP-1 pathway, which is involved in inflammation and apoptosis.[8]

# **Quantitative Data Summary**

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of **biliverdin dihydrochloride** in different IRI models.





Table 1: Cerebral Ischemia-Reperfusion Injury Models



Animal Model	Biliverdin Dihydrochl oride Dose	Route of Administrat ion	Timing of Administrat ion	Key Quantitative Outcomes	Reference
Sprague- Dawley Rats (MCAO/R)	35 mg/kg	Intraperitonea I	15 minutes prior to reperfusion, and at 4, 12, and 20 hours after reperfusion.	Reduced cerebral infarction volume; Decreased apoptosis in ischemic cortex.	[3]
Sprague- Dawley Rats (tMCAO)	35 mg/kg	Intraperitonea I	15 minutes prior to reperfusion and 4 hours after reperfusion, then twice a day for 5 days.	Significantly improved Neurological Severity Scores; Reduced cerebral infarct volume; Decreased mRNA and protein expression of TNF-α, IL-6, IL-1β, and iNOS.	[6][11]
Sprague- Dawley Rats (MCAO)	Not specified	Not specified	Not specified	Improved neurological deficits; Reduced brain water content; Attenuated cerebral infarction;	[7]

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Decreased

microglia

expression

and Iba-

1/CD68

protein

expression;

Reduced

TNF-α

expression.

Table 2: Hepatic Ischemia-Reperfusion Injury Models



Animal Model	Biliverdin Dihydrochl oride Dose	Route of Administrat ion	Timing of Administrat ion	Key Quantitative Outcomes	Reference
Sprague- Dawley Rats (ex vivo perfusion)	10 μmol or 50 μmol (in perfusate)	In perfusate	During reperfusion	Improved portal venous blood flow; Increased bile production; Decreased hepatocellula r damage.	[2]
Sprague- Dawley Rats (OLT)	Not specified	Not specified	Not specified	Extended animal survival from 50% to 90- 100%; Improved liver function; Preserved hepatic architecture; Decreased endothelial expression of P-selectin and ICAM-1; Decreased infiltration by neutrophils and inflammatory macrophages ; Inhibited expression of iNOS and	[2]



				pro- inflammatory cytokines.	
Swine	Not specified	Not specified	Not specified	Suppressed IRI-induced liver dysfunction (measured by urea and ammonia clearance); Reduced neutrophil infiltration; Decreased hepatocyte cell death.	[4]
Sprague- Dawley Rats (Small-for- size grafts)	50 μmol/kg	Intravenous	Immediately before reperfusion	Increased 7-day survival rates (90% vs 40% in controls); Diminished hepatocyte injury; Increased antioxidant ability; Suppressed TNF- $\alpha$ expression; Downregulated cytochrome C and caspase-3.	[8]



Table 3: Other Ischemia-Reperfusion Injury Models



Organ	Animal Model	Biliverdin Dihydroc hloride Dose	Route of Administr ation	Timing of Administr ation	Key Quantitati ve Outcome s	Referenc e
Lung	Sprague- Dawley Rats (ex vivo)	Not specified	In perfusate	During reperfusion	Alleviated lung injury; Markedly lower wet/dry weight ratio, malondiald ehyde, and higher ATP contents; Downregul ated inflammato ry cytokines (IL-1β, IL-6, TNF-β), COX-2, iNOS, and JNK expression; Decreased apoptosis index.	[5]
Intestine	Lewis Rats (Orthotopic transplant)	10 μM (in saline)	Intralumina I	Immediatel y before cold preservatio n	Ameliorate d morphologi cal changes to the	[12]



mucosa; Inhibited upregulatio

n of

mRNAs for

IL-6, iNOS,

and C-C

motif

chemokine

2;

Prevented

loss of

claudin-1

expression;

Significantl

y improved

14-day

survival

(83.3% vs

38.9%).

# Experimental Protocols Cerebral Ischemia-Reperfusion Injury (Middle Cerebral Artery Occlusion Model)

#### Materials:

- Sprague-Dawley rats (200-240 g)
- · Biliverdin dihydrochloride
- 0.2 M NaOH and HCl for pH adjustment
- Normal saline
- 2,3,5-triphenyltetrazolium chloride (TTC) for staining



### Procedure:

- Induction of Ischemia: Induce transient middle cerebral artery occlusion (tMCAO) by inserting a nylon monofilament suture to block the middle cerebral artery.
- Preparation of Biliverdin Solution: Dissolve **biliverdin dihydrochloride** in 0.2 M NaOH and adjust the pH to 7.4 with HCl.[3][11] Dilute with normal saline to the desired concentration.
- Administration: Administer biliverdin (e.g., 35 mg/kg in 2 mL) via intraperitoneal injection at specified time points, such as 15 minutes prior to reperfusion and at various intervals after reperfusion.[3][6][11] The control group receives an equivalent volume of normal saline.
- Assessment of Outcome:
  - Neurological Deficit Scoring: Evaluate neurological deficits at specified time points postreperfusion using a validated scoring system (e.g., Neurological Severity Scores).[6][11]
  - Infarct Volume Measurement: At a predetermined endpoint (e.g., 48 hours post-reperfusion), euthanize the animals, and slice the brains. Stain the brain slices with TTC to visualize the infarct area and calculate the infarct volume.[6][11]
  - Molecular Analysis: Harvest brain tissue from the ischemic cortex to analyze the
    expression of inflammatory markers (e.g., TNF-α, IL-6, IL-1β, iNOS) and other molecules
    of interest via techniques like RT-qPCR and Western blotting.[6][11]

# Hepatic Ischemia-Reperfusion Injury (Ex Vivo Perfusion Model)

#### Materials:

- Sprague-Dawley rats
- Biliverdin dihydrochloride
- Blood for perfusion
- Assay kits for GOT/GPT

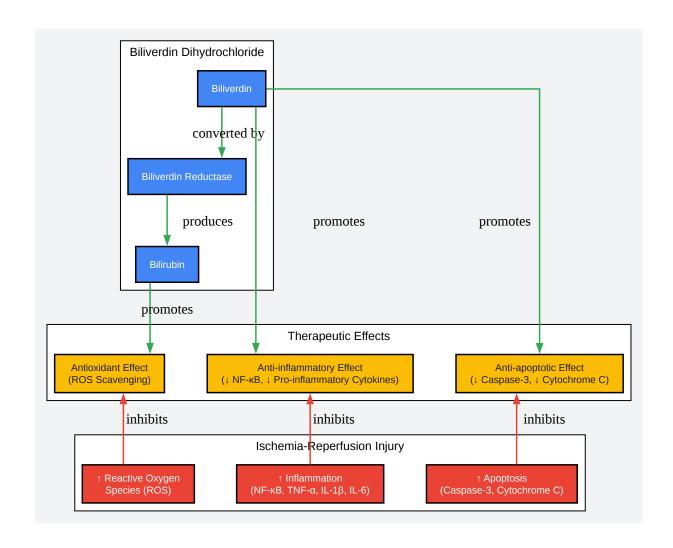


### Procedure:

- Liver Harvest: Harvest livers from male Sprague-Dawley rats.
- Perfusate Preparation: Prepare the blood perfusate. For the treatment group, dissolve
  biliverdin dihydrochloride in the blood to final concentrations of 10 μmol or 50 μmol.[1] The
  control group will receive blood perfusate without biliverdin.
- Perfusion: Perfuse the livers with the prepared blood for a specified duration (e.g., 2 hours).
- · Assessment of Outcome:
  - Functional Parameters: Monitor portal venous blood flow and bile production throughout the perfusion period.
  - Biochemical Analysis: Measure levels of liver enzymes (e.g., GOT, GPT) in the perfusate to assess hepatocellular damage.
  - Histological Analysis: At the end of the experiment, fix liver tissue for histological examination to assess the degree of IRI.

# Signaling Pathway and Experimental Workflow Diagrams

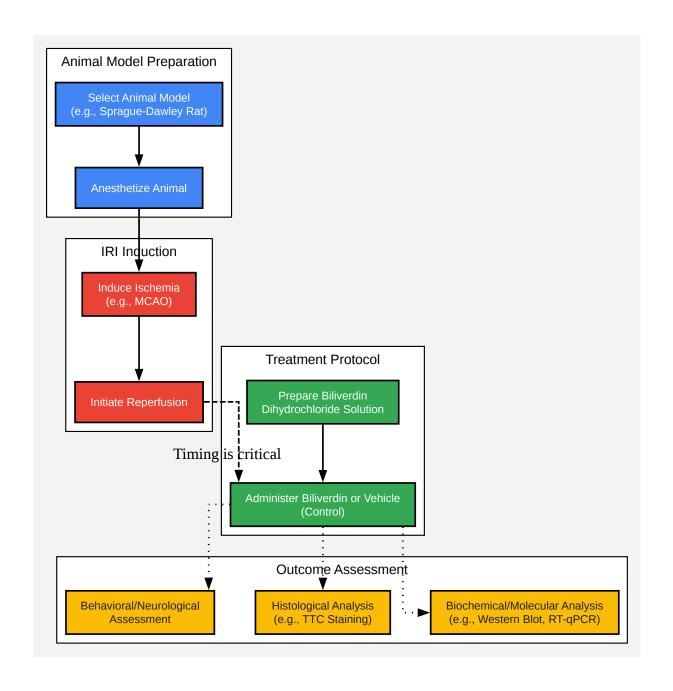




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Caption: Mechanism of action of biliverdin in IRI.

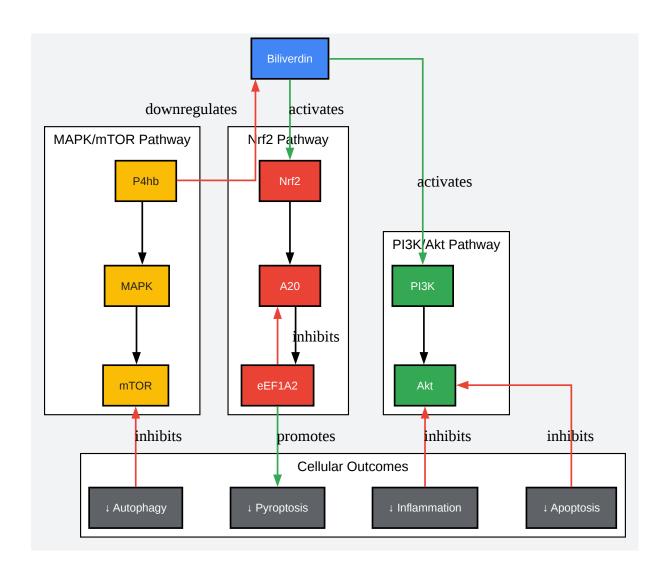




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Caption: General experimental workflow for in vivo IRI studies.





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Caption: Key signaling pathways modulated by biliverdin.

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